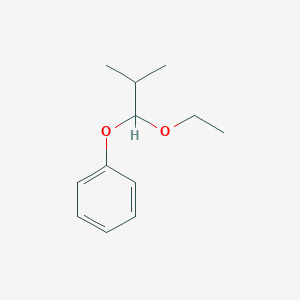
(1-Ethoxy-2-methylpropoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethoxy-2-methylpropoxy)benzene, also known as 1-ethoxy-2-methylbenzene, is an organic compound with the molecular formula C11H16O. It is a derivative of benzene, where an ethoxy group and a methylpropoxy group are attached to the benzene ring. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-2-methylpropoxy)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where benzene and the alkylating agents are continuously fed into a reactor containing the catalyst. This method ensures higher yields and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-2-methylpropoxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Phenols, quinones
Reduction: Alkanes, cycloalkanes
Substitution: Halogenated benzenes, nitrobenzenes
Scientific Research Applications
(1-Ethoxy-2-methylpropoxy)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a solvent in biochemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (1-Ethoxy-2-methylpropoxy)benzene involves its interaction with various molecular targets. The ethoxy and methylpropoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo electrophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethoxy-2-methylbenzene
- 2-Ethoxytoluene
- o-Methylphenetole
Comparison
(1-Ethoxy-2-methylpropoxy)benzene is unique due to the presence of both ethoxy and methylpropoxy groups, which provide distinct chemical properties compared to similar compounds.
Properties
CAS No. |
487048-20-4 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
(1-ethoxy-2-methylpropoxy)benzene |
InChI |
InChI=1S/C12H18O2/c1-4-13-12(10(2)3)14-11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3 |
InChI Key |
DAEHQZQPSRXDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


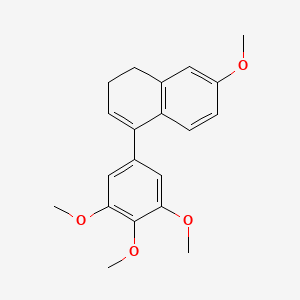
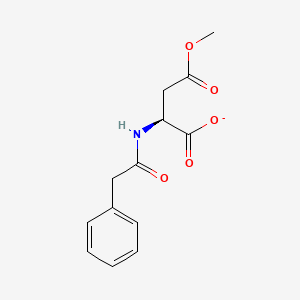
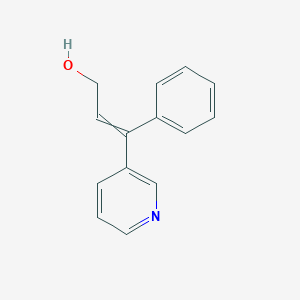
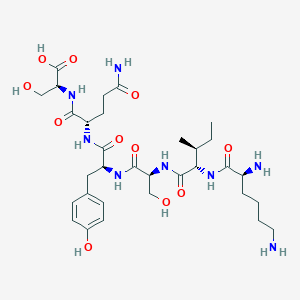

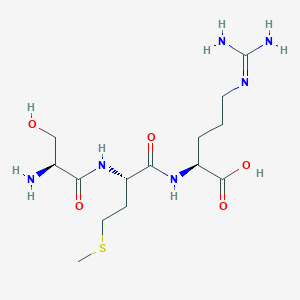
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
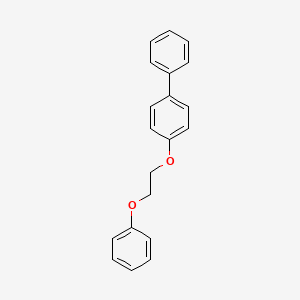
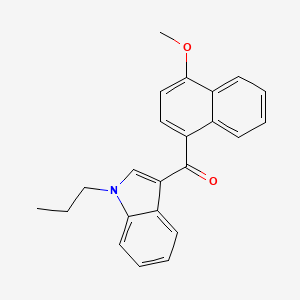
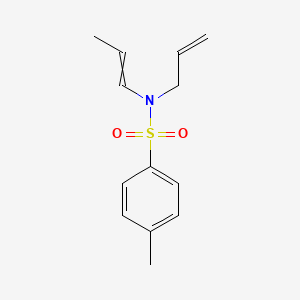
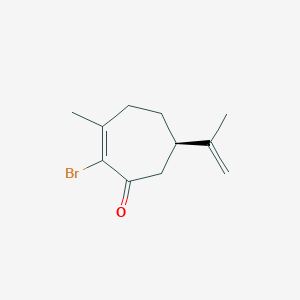

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)

